molecular formula C10H9F3O3 B580793 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester CAS No. 1261503-17-6

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Cat. No. B580793
M. Wt: 234.174
InChI Key: ZJYNURGSMOFDQA-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are commonly produced by the condensation of a carboxylic acid and an alcohol. The specific compound you’re asking about, “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, is a fluorinated ester, which suggests it might have unique properties compared to non-fluorinated esters.


Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The specific synthesis pathway for “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on the starting materials and conditions.


Molecular Structure Analysis

The molecular structure of an ester includes a carbonyl (C=O) and an ether (R-O-R’) group. In the case of “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, there would also be fluorine atoms attached to the ether group and the phenyl ring .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also undergo trans-esterification reactions to form different esters . The specific reactions that “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” can undergo would depend on its specific structure and the reaction conditions.


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols . The specific physical and chemical properties of “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its specific structure.

Scientific Research Applications

Efficient Synthesis of Fluoro-containing Compounds

Researchers have explored the synthesis of fluoro-containing amino acids and their analogs, demonstrating the incorporation of 2-amino-4,4-difluoro butyric acid as a potent inhibitor for specific biological targets, such as the HCV NS3 protease. This highlights the compound's utility in developing inhibitors with significant biomedical applications (Zilun Hu & W. Han, 2008).

Molecular Orbital Studies

Theoretical investigations into the conformational preferences of related fluoro-phenylacetic acid esters have been conducted using advanced computational methods. These studies aim to understand the molecular basis of these preferences, which are crucial for designing compounds with desired physical and chemical properties (Riadh Sahnoun et al., 2007).

Electrochemical Fluorination

Electrochemical fluorination techniques have been applied to alkyl phenylacetates, revealing selective fluorination processes that afford monofluoro and difluoro esters. These findings are significant for the development of new fluorination methods and the synthesis of fluorinated organic compounds (N. Ilayaraja et al., 2008).

Development of Fluorescent Probes

The synthesis of hydrophobic fluorinated fluorophores for biological studies demonstrates the application of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester derivatives in creating cell-permeable probes. These compounds facilitate the labeling of intracellular targets and components, showcasing the importance of fluorinated compounds in chemical biology (Zachary R. Woydziak et al., 2013).

Synthesis of Chiral Derivatizing Agents

Research into developing efficient chiral derivatizing agents has led to the synthesis of derivatives such as 1-fluoroindan-1-carboxylic acid (FICA) esters. These agents excel in their capabilities, offering advancements in stereochemical analysis and enantiomeric separation techniques (Tamiko Takahashi et al., 2006).

Safety And Hazards

The safety and hazards associated with an ester would depend on its specific structure. Some esters can be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a specific ester like “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its properties and potential applications. For example, if it has unique physicochemical characteristics, it could be of interest in medicinal chemistry and drug discovery .

properties

IUPAC Name

methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNURGSMOFDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733833
Record name Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

CAS RN

1261503-17-6
Record name Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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